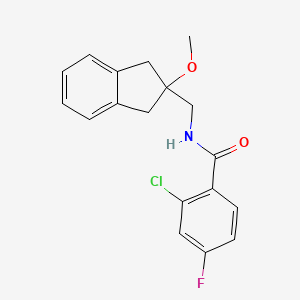

2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c1-23-18(9-12-4-2-3-5-13(12)10-18)11-21-17(22)15-7-6-14(20)8-16(15)19/h2-8H,9-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVVQMDERORJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methanol and a suitable methylating agent.

Formation of the Benzamide Core: The benzamide core is formed by reacting 2-chloro-4-fluorobenzoic acid with an appropriate amine derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indene moiety and the methoxy group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:

A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses efficacy against several bacterial strains, including those resistant to conventional antibiotics.

Case Study:

In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly affect its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases lipophilicity and cellular uptake |

| Fluorine | Enhances metabolic stability |

| Methoxy | Improves solubility and bioavailability |

This table summarizes how modifications to the chemical structure can influence its effectiveness as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. The synthetic route typically includes halogenation and amide formation.

Synthetic Route Example:

- Starting Material : 4-fluoroaniline

- Halogenation : Reacting with thionyl chloride to introduce chlorine.

- Amide Formation : Condensing with methoxyindene derivative under acidic conditions.

This method yields high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

*Predicted using fragment-based methods.

Indene Scaffold Modifications

The 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl group in the target compound contrasts with related scaffolds:

- 4-((2,3-Dihydro-1H-inden-2-yl)methyl)aniline (7f) : Lacks the benzamide moiety but shares the indene scaffold. NMR data suggests conformational rigidity, which may influence receptor binding .

- Methyl 3-((2,3-dihydro-1H-inden-2-yl)oxy)-4-nitrobenzamido benzoate (14ee) : Incorporates an indenyl-oxy linkage instead of a methylene bridge, reducing steric hindrance .

Biological Activity

The compound 2-chloro-4-fluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a benzamide derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 394.87 g/mol. Its structure includes a benzamide core substituted with chlorine and fluorine atoms, as well as a methoxy group attached to a dihydro-indenyl moiety.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication .

- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Some studies have shown that benzamide derivatives possess antimicrobial properties, which could be relevant for therapeutic applications against bacterial infections .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the table below:

Case Studies

- Anticancer Properties : A study investigating the anticancer potential of benzamide derivatives found that certain structural modifications enhanced their activity against breast cancer cells. The presence of halogen substituents such as chlorine and fluorine was linked to increased potency in inhibiting cell proliferation .

- Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications to the benzamide structure could yield effective antibacterial agents .

- Mechanistic Insights : Investigations into the mechanism revealed that some derivatives could downregulate DHFR expression, leading to reduced nucleotide synthesis and subsequent inhibition of tumor growth in resistant cancer models .

Q & A

Q. What experimental designs study environmental degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.